Enhanced FP Receptor Binding Affinity of 16,16-Dimethylprostaglandin F2alpha Relative to Native PGF2α
In a direct competitive radioligand binding assay using ovine luteal cell membranes, 16,16-Dimethylprostaglandin F2alpha demonstrated a relative binding affinity of 159% compared to native PGF2α, which served as the reference baseline (set at 100%) [1]. This indicates a modest but quantifiable increase in FP receptor affinity.
| Evidence Dimension | FP Receptor Binding Affinity (Relative to PGF2α) |
|---|---|
| Target Compound Data | 159% |
| Comparator Or Baseline | Native Prostaglandin F2α (PGF2α) at 100% |
| Quantified Difference | A 59% increase in relative binding affinity |
| Conditions | Radioligand competition assay on ovine luteal cell membrane preparations. |
Why This Matters
This quantifies that 16,16-dimethylation slightly enhances, rather than diminishes, FP receptor engagement, a critical parameter for researchers aiming to achieve near-physiological or amplified receptor activation with a metabolically stable tool compound.
- [1] Balapure, A.K., et al. Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2 alpha receptor. Implications for development of a photoaffinity probe. Biochem. Pharmacol. 1989, 38(14), 2375-81. PMID: 2751699. View Source
